N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group and a dihydroisoquinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentyl bromide with sodium cyanide in a nucleophilic substitution reaction.
Synthesis of the dihydroisoquinolinyl group: This may involve the reduction of isoquinoline using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling of the two groups: The final step would involve coupling the cyanocyclopentyl group with the dihydroisoquinolinyl group using an appropriate acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C17H21N3O/c18-13-17(8-3-4-9-17)19-16(21)12-20-10-7-14-5-1-2-6-15(14)11-20/h1-2,5-6H,3-4,7-12H2,(H,19,21) |
InChI Key |
IPCLNFWKYNZHED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC3=CC=CC=C3C2 |
solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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